Differential Antiviral Activity: 9-Aminominocycline is a Potent SARS-CoV-2 PLpro Inhibitor, Unlike Its Parent Compound Minocycline
A study by Pandey et al. (2025) directly compared the inhibitory activity of 9-aminominocycline (9-AMN) with its parent compound, minocycline, against the SARS-CoV-2 papain-like protease (PLpro). The results demonstrate a striking functional divergence resulting from the C9-amino substitution [1].
| Evidence Dimension | Inhibition of SARS-CoV-2 PLpro activity |
|---|---|
| Target Compound Data | 9-AMN inhibits PLpro's proteolytic and deubiquitinase activities by approximately 90%, with IC50 values of 4.15 µM and 4.55 µM, respectively. |
| Comparator Or Baseline | Minocycline showed no inhibitory effect on the enzymatic activity of PLpro. |
| Quantified Difference | Minocycline is completely inactive against this target, whereas 9-AMN achieves 90% inhibition at low micromolar concentrations. |
| Conditions | Enzymatic assays for PLpro proteolytic and deubiquitinase (DUB) activities in vitro. |
Why This Matters
This quantitative data proves 9-AMN is not a generic minocycline analog; it possesses a unique and specific antiviral mechanism of action critical for COVID-19 research.
- [1] Pandey, K. et al. (2025). 9-aminominocycline potentiates the efficacy of EIDD-1931 and PF-332 by targeting the papain like protease enzyme of SARS-CoV-2. Scientific Reports, 15(1), 5671. View Source
